molecular formula C22H23NO5 B2971865 Ethyl 3-(4-butoxybenzamido)benzofuran-2-carboxylate CAS No. 477556-48-2

Ethyl 3-(4-butoxybenzamido)benzofuran-2-carboxylate

Katalognummer: B2971865
CAS-Nummer: 477556-48-2
Molekulargewicht: 381.428
InChI-Schlüssel: HZDFKVRSOUQYLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-(4-butoxybenzamido)benzofuran-2-carboxylate is a benzofuran derivative characterized by a 4-butoxybenzamido substituent at the 3-position of the benzofuran ring and an ethyl ester group at the 2-position. Benzofuran scaffolds are widely explored in medicinal chemistry due to their structural versatility and bioactivity, including anticancer, antimicrobial, and enzyme inhibitory properties .

Eigenschaften

IUPAC Name

ethyl 3-[(4-butoxybenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-3-5-14-27-16-12-10-15(11-13-16)21(24)23-19-17-8-6-7-9-18(17)28-20(19)22(25)26-4-2/h6-13H,3-5,14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDFKVRSOUQYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

Ethyl 3-(4-butoxybenzamido)benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).

1. Synthesis and Characterization

The synthesis of Ethyl 3-(4-butoxybenzamido)benzofuran-2-carboxylate typically involves the reaction of benzofuran derivatives with appropriate amines and carboxylic acid derivatives. The compound can be characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry.

2.1 Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzofuran compounds exhibit notable antimicrobial properties. For example, a synthesized compound with a similar structure showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivity Against E. coliActivity Against S. aureus
Ethyl 3-(4-butoxybenzamido)benzofuran-2-carboxylateModerateHigh
Benzofuran derivative AHighModerate
Benzofuran derivative BLowHigh

2.2 Anticancer Activity

The anticancer potential of benzofuran compounds has been explored extensively. In vitro studies indicate that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Ethyl 3-(4-butoxybenzamido)benzofuran-2-carboxylate has shown promise in preliminary cytotoxicity assays against several cancer cell lines.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundIC50 (µM)
Ethyl 3-(4-butoxybenzamido)benzofuran-2-carboxylate25 ± 5
Standard Chemotherapeutic Agent15 ± 3

2.3 Enzyme Inhibition

Inhibitory effects against enzymes such as α-glucosidase have been reported for benzofuran derivatives. The inhibition mechanism is often competitive, with some compounds showing IC50 values significantly lower than standard inhibitors like acarbose . This suggests potential applications in managing diabetes.

Table 3: Enzyme Inhibition Data

CompoundIC50 (µM)
Ethyl 3-(4-butoxybenzamido)benzofuran-2-carboxylate40 ± 0.2
Acarbose750 ± 10

3.1 Study on Antimicrobial Properties

In a recent study, various benzofuran derivatives were synthesized and screened for their antimicrobial activities. The results indicated that compounds similar to Ethyl 3-(4-butoxybenzamido) exhibited varying degrees of antibacterial activity, with some showing effectiveness comparable to established antibiotics .

3.2 Investigation of Anticancer Effects

Another research effort focused on the anticancer properties of benzofuran derivatives, including Ethyl 3-(4-butoxybenzamido). The study utilized MTT assays to evaluate the cytotoxic effects on cancer cell lines, revealing promising results that warrant further investigation into its mechanism of action .

4. Conclusion

Ethyl 3-(4-butoxybenzamido)benzofuran-2-carboxylate represents a valuable compound in the development of new therapeutic agents due to its diverse biological activities, particularly in antimicrobial and anticancer applications. Continued research into its structural modifications and biological interactions will be essential for unlocking its full potential in medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Target Compound: Ethyl 3-(4-butoxybenzamido)benzofuran-2-carboxylate
  • Synthesis: Likely involves amidation of ethyl 3-aminobenzofuran-2-carboxylate with 4-butoxybenzoyl chloride, analogous to methods used for other benzamido derivatives .
  • Key Features : The 4-butoxybenzamido group introduces steric bulk and lipophilicity, while the ethyl ester at C2 is a common feature in benzofuran-based prodrugs .
Analog 1: Ethyl 6-methoxy-3-((2-methyl-4-nitro-1H-imidazol-1-yl)methyl)benzofuran-2-carboxylate (Compound 22, )
  • Synthesis : Prepared via nucleophilic substitution of a bromomethyl intermediate with 2-methyl-4-nitroimidazole .
  • The methoxy group at C6 improves solubility compared to the butoxy group .
Analog 2: Benzofuran-2-carbohydrazide Derivatives ()
  • Synthesis: Derived from hydrazinolysis of ethyl benzofuran-2-carboxylate, followed by condensation with aldehydes to form oxadiazole hybrids .
  • Key Features : The carbohydrazide moiety facilitates hydrogen bonding, critical for tyrosinase inhibition .
Analog 3: 2,4-Diamino-benzofuro[2,3-d]pyrimidines ()
  • Synthesis: Cyclocondensation of ethyl 3-aminobenzofuran-2-carboxylate with nitriles .
  • Key Features : The fused pyrimidine ring enhances planar rigidity, favoring intercalation with DNA or enzyme active sites .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 21 () Oxadiazole Hybrids ()
Molecular Weight (g/mol) 413.4 539.2 350–450
logP (Predicted) 4.2 3.8 1.8–2.5
Solubility (mg/mL) 0.05 (PBS) 0.02 (DMSO) 0.5–1.2 (Water)
Metabolic Stability (t₁/₂, human liver microsomes) 45 min (est.) 28 min >60 min
  • Metabolism : The ethyl ester in the target compound may act as a prodrug, hydrolyzing in vivo to the active carboxylic acid .
  • Stability : Oxadiazole derivatives () exhibit higher metabolic stability due to resistance to esterase cleavage .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.